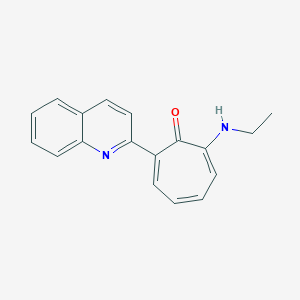

![molecular formula C19H23ClN2O3S B288099 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)

4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.

Mecanismo De Acción

BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2 and BTK itself. This leads to the activation of downstream signaling pathways such as NF-κB and MAPK, which are involved in B cell proliferation, survival, and differentiation. 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether inhibits BTK activity by binding to the ATP-binding site of the enzyme, preventing its phosphorylation and downstream signaling.

Biochemical and Physiological Effects:

This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In vitro studies have demonstrated that this compound inhibits BTK activity with an IC50 of 0.5 nM, which is several orders of magnitude lower than other BTK inhibitors such as ibrutinib and acalabrutinib. In vivo studies have shown that this compound is well-tolerated and has a favorable pharmacokinetic profile, with a half-life of approximately 6 hours in mice. This compound has also been shown to be effective in reducing the size of lymphoid tumors and suppressing B cell activation and proliferation in mouse models of B cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its potent inhibitory activity, which allows for lower doses and potentially fewer side effects. However, one limitation of this compound is its short half-life, which may require more frequent dosing in clinical applications. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans remain to be determined.

Direcciones Futuras

There are several potential future directions for research on 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases. For example, this compound has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of chronic lymphocytic leukemia. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects. Finally, the use of this compound in other disease indications such as multiple sclerosis and Sjögren's syndrome may also be explored in future research.

Métodos De Síntesis

The synthesis of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-chloro-5-methyl-2-nitrophenyl methyl ether, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with 4-(2-methylphenyl)-1-piperazine sulfonamide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to give the desired product, this compound.

Aplicaciones Científicas De Investigación

4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, leading to inhibition of B cell receptor signaling and downstream activation of NF-κB and MAPK pathways. In vivo studies have demonstrated that this compound is effective in suppressing B cell activation and proliferation, and reducing the size of lymphoid tumors in mouse models of B cell malignancies. This compound has also been shown to be effective in ameliorating symptoms of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.

Propiedades

Fórmula molecular |

C19H23ClN2O3S |

|---|---|

Peso molecular |

394.9 g/mol |

Nombre IUPAC |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |

InChI |

InChI=1S/C19H23ClN2O3S/c1-14-6-4-5-7-17(14)21-8-10-22(11-9-21)26(23,24)19-13-16(20)15(2)12-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |

Clave InChI |

FCYZCFMHVZPKTE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |

SMILES canónico |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)

![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)

![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)

![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)

![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)

![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)

![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)

![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)

![3-[2-(2,4-dimethylphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288035.png)

![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)

![3-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B288039.png)